

An In-depth Technical Guide on the Synthesis and Characterization of Carbuterol-d9

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Compound of Interest

Compound Name: Carbuterol-d9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Carbuterol-d9**, a deuterated analog of the β 2-adrenergic receptor agonist, Carbuterol. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled internal standard.

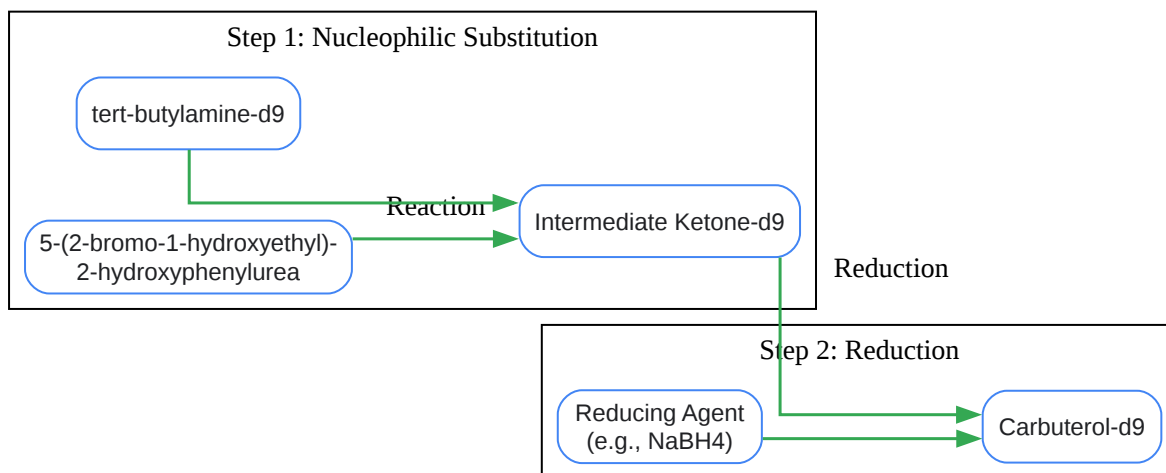
Introduction

Carbuterol is a selective β 2-adrenergic receptor agonist that has been investigated for its bronchodilator properties. Its deuterated analog, **Carbuterol-d9**, serves as an invaluable tool in analytical and pharmacokinetic studies. The incorporation of nine deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of Carbuterol in biological matrices by mass spectrometry.[1][2] The use of such stable isotope-labeled standards is crucial for minimizing matrix effects and improving the precision and accuracy of bioanalytical methods.

Synthesis of Carbuterol-d9

The synthesis of **Carbuterol-d9** can be achieved through a multi-step process, analogous to the synthesis of structurally related compounds like clenbuterol.[3] A plausible and efficient synthetic route involves the reaction of a suitable brominated precursor with commercially available deuterated tert-butylamine (tert-butylamine-d9), followed by a reduction step.

A proposed synthetic pathway is outlined below:



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Caption: Proposed two-step synthesis pathway for **Carbuterol-d9**.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **Carbuterol-d9**, adapted from established procedures for similar compounds.[3][4]

Step 1: Synthesis of N-{5-[2-(tert-butylamino-d9)-1-oxoethyl]-2-hydroxyphenyl}urea (Intermediate Ketone-d9)

- In a round-bottom flask, dissolve 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylurea in a suitable organic solvent such as tetrahydrofuran (THF).
- Add an excess of tert-butylamine-d9 to the solution. The reaction is typically carried out at room temperature with stirring.
- The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield the intermediate ketone-d9.

Step 2: Synthesis of **Carbuterol-d9**

- Dissolve the purified intermediate ketone-d9 in a protic solvent such as methanol or ethanol.
- Cool the solution in an ice bath.
- Add a reducing agent, such as sodium borohydride (NaBH_4), portion-wise to the stirred solution.
- Continue stirring at low temperature and then allow the reaction to warm to room temperature.
- Monitor the reaction for completion using TLC or LC-MS.
- Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid.
- The solvent is removed under reduced pressure, and the crude **Carbuterol-d9** is extracted with a suitable organic solvent.
- The final product is purified by recrystallization or column chromatography to obtain **Carbuterol-d9** of high purity.

Characterization of **Carbuterol-d9**

The synthesized **Carbuterol-d9** must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of **Carbuterol-d9** and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is used to

identify characteristic fragment ions, which are essential for developing selective and sensitive quantitative methods.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ D ₉ N ₃ O ₃	[5]
Molecular Weight	276.38 g/mol	[5]
Parent Ion (M+H) ⁺	m/z 277.2	Inferred
Major Fragment Ion 1	m/z 204.2	Inferred from Clenbuterol-d9
Major Fragment Ion 2	m/z 260.2	Inferred from Clenbuterol-d9

Table 1: Mass Spectrometry Data for **Carbuterol-d9**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **Carbuterol-d9** and to verify the positions of deuterium incorporation. The absence of signals in the ¹H NMR spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR spectrum provide definitive evidence of successful labeling.

¹ H NMR (DMSO-d ₆ , 400 MHz)	¹³ C NMR (DMSO-d ₆ , 100 MHz)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Aromatic Protons: 6.5-7.5 (m)	Aromatic Carbons: 110-160
Methine Proton (-CH(OH)-): ~4.8 (m)	Methine Carbon (-CH(OH)-): ~70
Methylene Protons (-CH ₂ -N-): ~2.8-3.0 (m)	Methylene Carbon (-CH ₂ -N-): ~50
Hydroxyl and Amine Protons: Broad signals	Carbonyl Carbon (-C=O): ~155

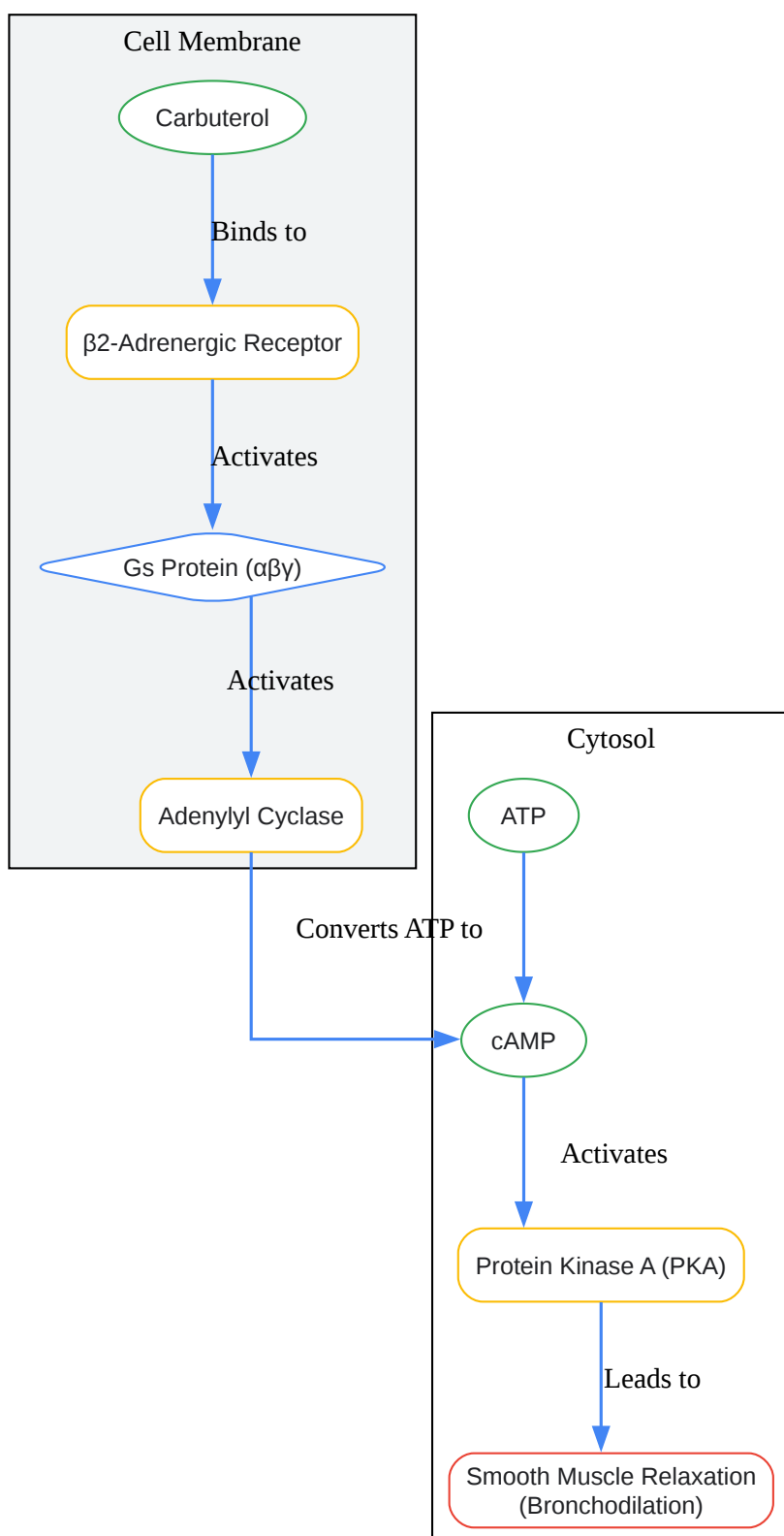
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for **Carbuterol-d9**. Note: The absence of the tert-butyl proton signal around 1.3 ppm in the ¹H NMR spectrum is a key indicator of successful deuteration.

Chromatographic Purity

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is used to determine the chemical purity of the synthesized **Carbuterol-d9**. A typical method would involve a reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and water containing a small amount of acid (e.g., formic acid) as the mobile phase. The purity is determined by calculating the peak area percentage of the main component.

Mechanism of Action: β 2-Adrenergic Receptor Signaling Pathway

Carbuterol, the non-deuterated parent compound of **Carbuterol-d9**, exerts its pharmacological effect by acting as an agonist at the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR).[6] The activation of this receptor initiates a downstream signaling cascade that leads to smooth muscle relaxation, particularly in the bronchi, resulting in bronchodilation.



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Caption: The β_2 -adrenergic receptor signaling pathway activated by Carbuterol.

The binding of Carbuterol to the β 2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α -subunit of the Gs protein (G α s) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1][6][7]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Carbuterol-d9**. The proposed synthetic route offers an efficient method for the preparation of this valuable internal standard. The characterization data and methodologies described are essential for ensuring the quality and reliability of **Carbuterol-d9** for its intended use in demanding bioanalytical applications. Furthermore, the elucidation of the β 2-adrenergic receptor signaling pathway provides the fundamental context for understanding the pharmacological action of Carbuterol.

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